molecular formula C6H9ClO2 B14710222 Ethyl 3-chlorobut-3-enoate CAS No. 21031-49-2

Ethyl 3-chlorobut-3-enoate

Cat. No.: B14710222
CAS No.: 21031-49-2
M. Wt: 148.59 g/mol
InChI Key: VMDQPPMEOOSKGI-UHFFFAOYSA-N
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Description

Ethyl 3-chlorobut-3-enoate is an organic compound with the molecular formula C6H9ClO2 It is an ester derived from the reaction of ethyl alcohol and 3-chlorobut-3-enoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-chlorobut-3-enoate can be synthesized through the esterification of 3-chlorobut-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-chlorobut-3-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of ethyl 3-hydroxybut-3-enoate.

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens or hydrogen halides, resulting in the formation of dihalogenated or halogenated products.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, amines, and thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Catalysts: Sulfuric acid, p-toluenesulfonic acid.

Major Products:

  • Ethyl 3-hydroxybut-3-enoate
  • Dihalogenated or halogenated derivatives
  • Carboxylic acids or ketones

Scientific Research Applications

Ethyl 3-chlorobut-3-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-chlorobut-3-enoate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the double bond in the compound make it susceptible to nucleophilic substitution and addition reactions. These reactions are facilitated by the electron-withdrawing nature of the ester group, which stabilizes the transition state and lowers the activation energy.

Comparison with Similar Compounds

  • Ethyl 3-hydroxybut-3-enoate
  • Ethyl but-3-enoate
  • Ethyl 3-bromobut-3-enoate

Comparison: Ethyl 3-chlorobut-3-enoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. For instance, ethyl 3-hydroxybut-3-enoate lacks the halogen atom, making it less reactive towards nucleophiles. Ethyl but-3-enoate, on the other hand, does not have the halogen or hydroxyl group, resulting in different chemical behavior.

Properties

CAS No.

21031-49-2

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

ethyl 3-chlorobut-3-enoate

InChI

InChI=1S/C6H9ClO2/c1-3-9-6(8)4-5(2)7/h2-4H2,1H3

InChI Key

VMDQPPMEOOSKGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=C)Cl

Origin of Product

United States

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